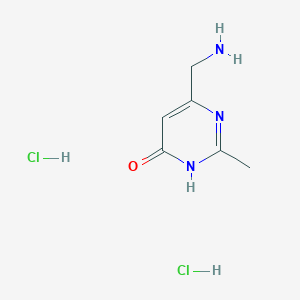

![molecular formula C4H10Cl2N4 B3107282 [2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride CAS No. 1609407-05-7](/img/structure/B3107282.png)

[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride

Overview

Description

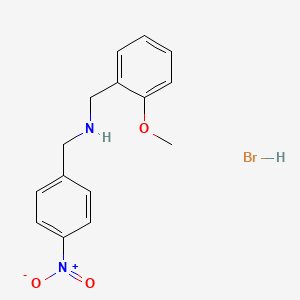

“[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1609407-05-7 . It has a molecular weight of 185.06 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI Code of “[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride” is 1S/C4H8N4.2ClH/c5-1-2-8-3-6-7-4-8;;/h3-4H,1-2,5H2;2*1H . This indicates the presence of a 1,2,4-triazol-4-yl group attached to an ethylamine group, and the compound is a dihydrochloride .Physical And Chemical Properties Analysis

“[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride” is a solid compound . It has a molecular weight of 185.06 . The compound is stored at room temperature .Scientific Research Applications

Synthesis of Biologically Active Compounds

Triazole derivatives, including [2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride, are pivotal in the synthesis of new drugs due to their broad range of biological activities. These compounds have been extensively studied for their antimicrobial, antitumoral, antiviral, and anti-inflammatory properties. The structural versatility of triazoles allows for the development of novel chemical entities with potential therapeutic applications, addressing the urgent need for new prototypes against resistant bacteria and neglected diseases (Ferreira et al., 2013).

Fine Organic Synthesis

Triazole derivatives are also significant in the fine organic synthesis industry, serving as raw materials for producing various agricultural products, pharmaceuticals, dyes, and high-energy materials. Their application extends to the production of heat-resistant polymers and products with fluorescent properties, showcasing their versatility in industrial applications (Nazarov et al., 2021).

Development of Corrosion Inhibitors

In materials science, 1,2,4-triazole derivatives have shown promise as corrosion inhibitors for metals and alloys in aggressive media. Their ability to form stable complexes with metal surfaces protects against corrosion, making them valuable in extending the lifespan of metal components in various industrial applications (Hrimla et al., 2021).

Antioxidant Properties

Recent studies have explored the antioxidant capacities of triazole derivatives, indicating their potential in mitigating oxidative stress, which is implicated in numerous diseases. Understanding the reaction pathways of these compounds in antioxidant assays can guide their application in developing new antioxidant agents (Ilyasov et al., 2020).

Mechanism of Action

Target of Action

It is known that 1,2,4-triazole derivatives can interact with various biological receptors through hydrogen-bonding and dipole interactions .

Mode of Action

It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .

Biochemical Pathways

It is known that 1,2,4-triazole derivatives have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Pharmacokinetics

It is known that 1,2,4-triazole derivatives can improve pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

It is known that 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, coordination polymers based on 1,2,4-triazole derivatives have been synthesized under solvothermal conditions . These polymers exhibit high sensibility and low detection limit in the recognition of antibiotics and pesticides .

properties

IUPAC Name |

2-(1,2,4-triazol-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.2ClH/c5-1-2-8-3-6-7-4-8;;/h3-4H,1-2,5H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTQWIDZMOYCKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate](/img/structure/B3107216.png)

amine hydrochloride](/img/structure/B3107228.png)

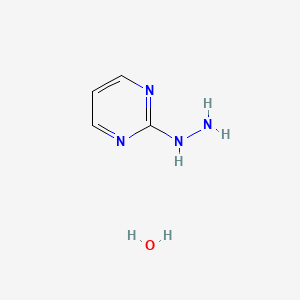

![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride](/img/structure/B3107240.png)

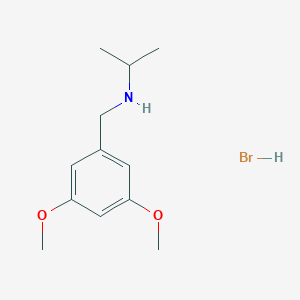

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide](/img/structure/B3107241.png)

![2-{[4-(Methylthio)benzyl]amino}ethanol hydrochloride](/img/structure/B3107266.png)

![N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine hydrochloride](/img/structure/B3107288.png)

![1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride](/img/structure/B3107293.png)